molecular formula C₈H₅D₃O₃ B1145373 Methyl salicylate-d3 CAS No. 1335435-40-9

Methyl salicylate-d3

Cat. No.: B1145373
CAS No.: 1335435-40-9
M. Wt: 155.17
InChI Key:
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Description

Methyl salicylate-d3, also known as deuterated methyl salicylate, is a derivative of methyl salicylate where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different spectroscopic characteristics compared to non-deuterated methyl salicylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl salicylate-d3 can be synthesized through the esterification of salicylic acid-d3 with methanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The process can be enhanced using microwave radiation, which significantly improves the reaction rate and yield . The general reaction conditions include heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of deuterated salicylic acid with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions

Methyl salicylate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.

    Esterification: Alcohols and acids in the presence of an acid catalyst like sulfuric acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).

Major Products

    Hydrolysis: Salicylic acid-d3 and methanol.

    Esterification: Various esters depending on the alcohol used.

    Oxidation: Salicylic acid derivatives.

Scientific Research Applications

Methyl salicylate-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

Methyl salicylate-d3 exerts its effects primarily through its conversion to salicylic acid-d3 in biological systems. Salicylic acid is known to inhibit cyclooxygenase enzymes, thereby reducing the formation of prostaglandins, which are involved in inflammation and pain . This mechanism is similar to that of non-deuterated methyl salicylate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl salicylate-d3 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties that are useful in research applications. This isotopic labeling allows for more precise tracking and analysis in various chemical and biological studies.

Properties

IUPAC Name

methyl 3,4,5-trideuterio-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWPMRLSEDHDFF-UHQGOLLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1)C(=O)OC)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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